A Technical Guide to tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
A Technical Guide to tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
CAS Number: 1215071-17-2
This technical guide provides an in-depth overview of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, safety information, synthesis protocols, and its significant role in medicinal chemistry, particularly in the development of novel therapeutics.
Compound Identification and Properties
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate is a fluorinated heterocyclic compound widely used as a versatile intermediate in organic synthesis. The presence of the gem-difluoro group at the 3-position of the piperidine ring imparts unique chemical and biological properties to molecules incorporating this scaffold.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1215071-17-2 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₅F₂NO₃ | [1] |
| Molecular Weight | 235.23 g/mol | [4] |
| IUPAC Name | tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | |
| Synonyms | N-Boc-3,3-difluoropiperidin-4-one, 1-Boc-3,3-difluoro-4-oxopiperidine | [2] |
| Appearance | White to off-white solid | |
| Purity | ≥97% (GC) | |
| Melting Point | 102-107 °C (for hydrate form) | |
| Storage | Store at 2-8°C under an inert atmosphere |
Table 2: Spectroscopic Data
| Spectrum Type | Data | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.66-3.52 (m, 2H), 3.39-3.33 (m, 2H), 1.69-1.64 (m, 2H), 1.38 (s, 9H) | |
| ¹³C NMR | Data not readily available in the searched literature. | |
| Infrared (IR) | Data not readily available in the searched literature. | |
| Mass Spectrometry (MS) | Data not readily available in the searched literature. |
Safety and Handling
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate is classified as a warning-level hazardous substance. Appropriate safety precautions should be taken during handling and storage.
Table 3: Hazard and Precautionary Statements
| Category | Statement Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis and Experimental Protocols
The synthesis of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate can be achieved through a multi-step process. A common route involves the debenzylation and subsequent Boc protection of a precursor molecule.
Experimental Protocol: Synthesis from 1-benzyl-3,3-difluoropiperidin-4-one
This protocol describes the conversion of 1-benzyl-3,3-difluoropiperidin-4-one to the target compound.
Materials:
-
1-benzyl-3,3-difluoropiperidin-4-one
-
Anhydrous ethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
20% Palladium hydroxide on carbon (Pd(OH)₂/C)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite)
-
Nitrogen gas (N₂)
Procedure:
-
Dissolve 1-benzyl-3,3-difluoropiperidin-4-one (e.g., 995 mg, 4.42 mmol) in anhydrous ethanol (e.g., 60 mL) under a nitrogen atmosphere.
-
Slowly add di-tert-butyl dicarbonate (e.g., 1.19 g, 5.44 mmol) to the solution.
-
Carefully add 20% palladium hydroxide on carbon catalyst (e.g., 148 mg, 1.05 mmol).
-
Evacuate the reaction system and purge with hydrogen gas three times.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for approximately 20 hours.
-
Upon completion of the reaction, carefully remove the residual hydrogen gas.
-
Filter the reaction mixture through a pad of diatomaceous earth (Celite).
-
Wash the filter cake thoroughly with anhydrous ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product to obtain tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate as a white solid (e.g., 810 mg, 3.44 mmol, 78% yield).
Below is a workflow diagram illustrating this synthetic pathway.
Caption: Synthetic workflow for tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.
Applications in Drug Discovery
The unique structural features of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate make it a valuable building block in medicinal chemistry. The introduction of a gem-difluoro group can modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and basicity (pKa) of the piperidine nitrogen. These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.
A notable application of this compound is in the synthesis of selective Dopamine D4 (D4R) receptor antagonists. D4 receptors are implicated in various neurological and psychiatric disorders, making them an important therapeutic target.
Dopamine D4 Receptor Signaling Pathway
The Dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This modulation of the cAMP signaling cascade affects various downstream cellular processes.
References
- 1. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1215071-17-2|tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. 1215071-17-2 | tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate(1215071-17-2) 1H NMR [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
